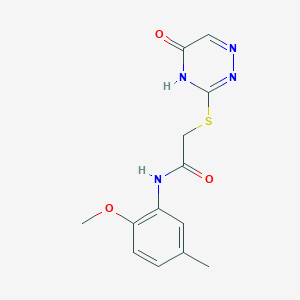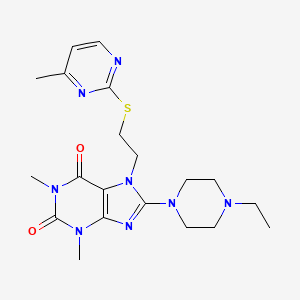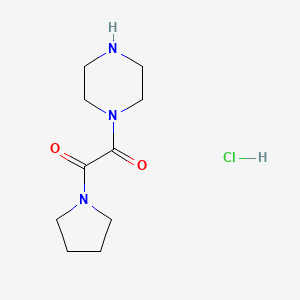
3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-ol is not directly discussed in the provided papers. However, the papers do provide insights into related compounds which can help infer some aspects of the compound . The first paper discusses 3-Amino-3-(4-fluorophenyl)propionic acid, a fluorinated building block and a non-proteinogenic amino acid that belongs to the class of β-amino acids . The second paper describes the synthesis and characterization of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, another fluorinated compound with a complex cyclohexadiene structure . These studies provide a foundation for understanding the chemical behavior of fluorinated aromatic compounds, which is relevant to the compound of interest.
Synthesis Analysis
The synthesis of related fluorinated compounds involves the use of ammonium acetate in glacial acetic acid, as described in the second paper for the synthesis of a complex cyclohexadiene derivative . Although the exact synthesis route for 3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-ol is not provided, similar methods could potentially be adapted for its synthesis, considering the structural similarities with the compounds studied in the papers.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For instance, the first paper uses ab initio and DFT computed zwitterionic monomer and dimer structures to understand the vibrational and electronic structure of 3-Amino-3-(4-fluorophenyl)propionic acid . The second paper provides crystal structure data obtained through single-crystal X-ray diffraction for Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and the potential for intermolecular interactions.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-ol. However, the first paper's discussion of hydrogen bonding in the zwitterionic forms of a related compound suggests that similar interactions may occur in the compound of interest, affecting its reactivity . The presence of amino and hydroxyl groups in the compound suggests potential for various chemical reactions, such as the formation of amides, esters, and other derivatives through nucleophilic substitution or condensation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the related compounds discussed in the papers. The first paper's analysis of vibrational frequencies and electronic properties provides insights into the stability and reactivity of the zwitterionic forms of 3-Amino-3-(4-fluorophenyl)propionic acid . The second paper's use of thermogravimetric analysis (TGA) and differential thermal analysis (DTA) for Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate offers information on the thermal stability and decomposition patterns of such compounds . These properties are important for understanding the behavior of the compound under various conditions and its potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-ol has been utilized in the synthesis of chromans, both through chromium tricarbonyl complexes and rhodium cation reactions. This showcases its role in facilitating complex organic reactions (Houghton, Voyle, & Price, 1980).
- Research has highlighted its use in the field of Density Functional Theory (DFT) and spectroscopy, particularly in analyzing the vibrational and electronic structure of similar compounds. This aids in understanding the molecular behavior of such chemicals (Pallavi & Tonannavar, 2020).
- It has also been mentioned in the synthesis of various organic compounds, demonstrating its versatility as a building block in organic chemistry. This includes its use in the synthesis of tertiary amines, indicating its potential in corrosion inhibition applications (Gao, Liang, & Wang, 2007).
Biological Applications
- Some derivatives of this compound have been explored for their antibacterial and antioxidant properties, indicating its potential in medicinal chemistry (Arutyunyan et al., 2012).
- Its analogues have been investigated for anticancer activities, showing the compound's relevance in developing new pharmaceutical agents (Sharma et al., 2010).
- Additionally, its role in the asymmetric synthesis of chiral intermediates for antidepressants has been documented, highlighting its significance in the pharmaceutical industry (Choi et al., 2010).
Eigenschaften
IUPAC Name |
3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO/c10-7-2-1-6(5-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFLEQVGCBGMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CCO)N)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-([2,3'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-carboxamide](/img/structure/B2499977.png)
![4-Methoxyphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether](/img/structure/B2499981.png)

![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-methylbenzyl)oxy]iminoformamide](/img/structure/B2499986.png)
![4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]butanoic acid](/img/structure/B2499987.png)

![5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B2499989.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2499990.png)

